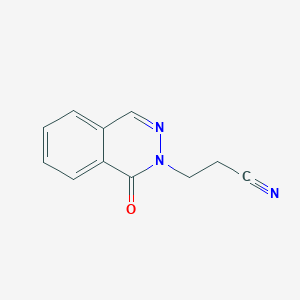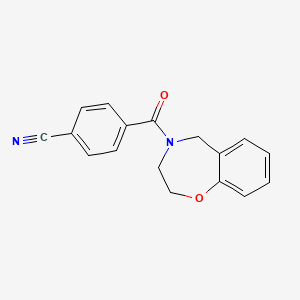![molecular formula C15H15N3O2 B7561144 N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide, commonly known as "FMIPA" is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
FMIPA has potential applications in scientific research due to its unique chemical structure and potential therapeutic properties. Research has shown that FMIPA has the ability to inhibit certain enzymes, which may have implications for the treatment of various diseases. Additionally, FMIPA has been shown to have potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of FMIPA is not fully understood. However, research has shown that FMIPA may inhibit certain enzymes, which may have implications for the treatment of various diseases. Additionally, FMIPA has been shown to have potential anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Research has shown that FMIPA has potential anti-inflammatory and anti-cancer properties. FMIPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FMIPA has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
FMIPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Additionally, FMIPA has potential therapeutic properties, which may have implications for the treatment of various diseases. However, there are limitations to the use of FMIPA in lab experiments. The mechanism of action of FMIPA is not fully understood, and further research is needed to fully understand its potential therapeutic properties.
Future Directions
There are several future directions for the research of FMIPA. One potential direction is to further investigate the mechanism of action of FMIPA. Additionally, research could focus on the potential therapeutic properties of FMIPA for the treatment of various diseases. Further research could also investigate the potential side effects of FMIPA and its safety for human use. Finally, research could focus on the development of new compounds based on the chemical structure of FMIPA with potential therapeutic properties.
Conclusion:
In conclusion, FMIPA is a chemical compound with potential applications in scientific research. Its unique chemical structure and potential therapeutic properties have gained attention in the scientific community. Further research is needed to fully understand the mechanism of action and potential therapeutic properties of FMIPA. However, the potential for FMIPA to be used in the treatment of various diseases makes it an exciting area of research for the future.
Synthesis Methods
FMIPA can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of FMIPA is a complex process that requires skilled professionals and specialized equipment. One of the most common methods for synthesizing FMIPA is through the reaction of 2-furyl methyl ketone and 2-aminopyridine followed by the addition of carboxylic acid. This process results in the formation of FMIPA as a white solid.
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(9-13-6-4-8-20-13)16-15(19)14-10-12-5-2-3-7-18(12)17-14/h2-8,10-11H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHOFBOVIKORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)


![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)

![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)



![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

